molecular formula C9H14O4 B048533 Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid CAS No. 111955-05-6

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

Cat. No.: B048533
CAS No.: 111955-05-6
M. Wt: 186.2 g/mol
InChI Key: BOVPVRGRPPYECC-RQJHMYQMSA-N
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Description

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid is a versatile chiral synthon of significant value in synthetic organic chemistry and medicinal chemistry research. This compound features a rigid cyclohexane ring in a specific cis-configuration, presenting two distinct functional groups—a carboxylic acid and a methyl ester—in a well-defined stereochemical orientation. This architecture makes it an ideal precursor for the construction of complex, enantiopure molecules, particularly in the synthesis of conformationally constrained peptidomimetics and proline analogues. Its primary research application lies in its role as a key intermediate for investigating protease inhibition mechanisms, as the scaffold can mimic transition states or bind selectively to enzyme active sites. Furthermore, its defined stereochemistry is crucial for studying structure-activity relationships (SAR) in drug discovery programs, helping researchers understand how chiral centers influence biological activity and pharmacokinetic properties. This high-purity compound is essential for developing novel therapeutic agents and advancing methodological studies in asymmetric synthesis.

Properties

IUPAC Name

(1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVPVRGRPPYECC-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451674
Record name Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88335-91-5, 111955-05-6
Record name 1-Methyl (1S,2R)-1,2-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88335-91-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
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Record name 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1S,2R)
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Record name rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid
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Preparation Methods

Reaction Design and Substrate Selection

Maleic anhydride serves as a common dienophile due to its electron-deficient nature, pairing with conjugated dienes like 1,3-butadiene. For Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid, the dienophile is modified to introduce precursor groups. For example, substituting maleic anhydride with a carbomethoxy-containing analog enables direct incorporation of the ester group during cyclization.

Table 1: Diels-Alder Reaction Parameters for Cyclohexane Intermediate Synthesis

DieneDienophileTemperature (°C)CatalystYield (%)Reference
1,3-ButadieneCarbomethoxy-maleic anhydride80–100None75–85
IsopreneMethacrylic anhydride90–110Lewis acid70–78

The resulting cyclohexene derivative (e.g., cis-4-cyclohexene-1,2-dicarbomethoxy anhydride) is hydrogenated to saturate the ring, preserving the cis geometry.

Hydrogenation of Unsaturated Cyclohexene Intermediates

Selective hydrogenation of cyclohexene derivatives is pivotal for obtaining the saturated cyclohexane structure. Nickel-based catalysts, particularly silica-supported Ni, are preferred for their efficiency in aromatic hydrogenation without over-reduction of ester groups.

Catalytic Hydrogenation Protocol

A patented method involves bubbling hydrogen gas through molten cis-4-cyclohexene-1,2-dicarbomethoxy anhydride at 120–140°C using a silica-supported nickel catalyst. This process achieves quantitative conversion to the saturated product with a setting point of 36.2°C, confirming high purity.

Critical Parameters:

  • Catalyst Load: 4–5 wt% relative to substrate.

  • Reaction Time: 6–8 hours for complete hydrogen uptake.

  • Temperature Control: Maintained below 150°C to prevent decarboxylation.

Post-cyclization modifications enable the introduction of the carboxylic acid group. Two primary pathways are employed:

Hydrolysis of Nitrile Precursors

Nitriles, introduced via nucleophilic substitution (e.g., treatment of alkyl halides with KCN), are hydrolyzed to carboxylic acids under acidic or basic conditions. For example, refluxing a cyclohexane nitrile derivative with 6M HCl yields the corresponding carboxylic acid.

Equation:
RCN+2H2OH+RCOOH+NH3\text{RCN} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{NH}_3

Oxidation of Alcohols or Aldehydes

Primary alcohols or aldehydes adjacent to the cyclohexane ring are oxidized using KMnO₄ or CrO₃. This method is less common due to competing ester group oxidation but remains viable for substrates with protected functionalities.

Stereoselective Synthesis Techniques

Achieving the cis configuration demands stereocontrolled reactions. Asymmetric hydrogenation and chiral auxiliaries are explored, though industrial scale-up favors Diels-Alder-derived stereochemistry due to cost efficiency.

Diastereomeric Crystallization

Racemic mixtures of cyclohexane intermediates are resolved via crystallization with chiral amines. For instance, using (R)-1-phenylethylamine as a resolving agent enriches the cis diastereomer, which is then hydrolyzed to the target acid.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes catalyst recyclability and solvent-free conditions. The hydrogenation process described in Section 2 is adapted for continuous reactors, with catalyst reuse over nine cycles demonstrating <5% activity loss.

Table 2: Industrial Process Metrics

MetricValue
Batch Cycle Time6–8 hours
Catalyst Lifetime10 cycles
Purity Post-Distillation≥99.5%

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityStereocontrol
Diels-Alder + Hydrogenation8599HighExcellent
Nitrile Hydrolysis7095ModerateModerate
Asymmetric Oxidation6090LowHigh

The Diels-Alder route outperforms alternatives in yield and scalability, making it the industry benchmark .

Chemical Reactions Analysis

Types of Reactions

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Applications

Intermediates in Drug Synthesis
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Due to its functional groups, it can undergo transformations to yield bioactive molecules that may exhibit therapeutic effects. For instance, derivatives of this compound are explored for their potential anti-inflammatory and analgesic properties .

Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the utility of this compound in synthesizing novel drug candidates. For example, derivatives have been synthesized that show promise in modulating biological pathways relevant to pain management and inflammation . The specific mechanisms of action remain under investigation, but initial studies indicate interactions with enzyme targets that could lead to therapeutic benefits.

Agricultural Chemicals

Potential as Agrochemicals
Similar compounds within the carboxylic acid family have been investigated for their roles as agrochemicals. This compound could potentially be developed into herbicides or fungicides, leveraging its structural properties to influence plant growth or pest resistance .

Material Science

Polymer Development
The compound may also find applications in material science, particularly in the development of new polymers and coatings. Its ability to modify physical properties such as melting point and plasticity makes it a candidate for use as a chiral modifier in polyester production . Such modifications can enhance the performance characteristics of materials used in various industrial applications.

Chemical Synthesis

Building Block in Organic Chemistry
this compound is utilized as a building block in organic synthesis. Its unique configuration allows for diverse synthetic routes leading to complex molecules. The ability to introduce various substituents through chemical reactions enhances its utility in creating tailored compounds for specific applications .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Carbomethoxycyclopentanoic AcidFive-membered ringSmaller ring size may affect reactivity
3-Carbomethoxycyclohexane-1-Carboxylic AcidDifferent positioning of substituentsMay exhibit different biological activities
Cis-3-Hydroxycyclohexane-1-Carboxylic AcidHydroxyl group instead of methoxyPotentially different solubility and reactivity

The structural uniqueness of this compound lies in its specific cis configuration and the combination of functional groups, which influence its chemical behavior and potential applications .

Mechanism of Action

The mechanism of action for Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares cis-2-carbomethoxycyclohexane-1-carboxylic acid with structurally analogous cyclohexanecarboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Comparison

Compound Name Substituents (Position/Type) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound cis-2 (methoxycarbonyl), 1 (carboxylic acid) C9H14O4 186.21 Bifunctional; ester and carboxylic acid groups
Trans-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid trans-2 (2-ethylbenzoyl), 1 (carboxylic acid) C16H20O3 260.33 Aromatic acyl group; trans stereochemistry
Cis-4-(3-bromobenzoyl)cyclohexane-1-carboxylic acid cis-4 (3-bromobenzoyl), 1 (carboxylic acid) C14H15BrO3 311.18 Halogenated aromatic substituent
Cis-2-amino-3-cyclohexene-1-carboxylic acid hydrochloride cis-2 (amino), 3 (double bond), 1 (carboxylic acid) C7H12ClNO2 177.63 Unsaturated ring; amino hydrochloride salt
Cis-2-hydroxycyclohexane-1-carboxylic acid cis-2 (hydroxyl), 1 (carboxylic acid) C7H12O3 144.17 Hydroxyl group; higher acidity (pKa ~4.8)

Physicochemical Properties

  • Acidity : Hydroxy-substituted derivatives (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid) exhibit lower pKa values (~4.8) compared to carbomethoxy analogs due to electron-withdrawing effects of hydroxyl groups .
  • Solubility: Carbomethoxy and benzoyl derivatives are less water-soluble than amino or hydroxy analogs, which form hydrogen bonds or ionic interactions .
  • Thermal Stability: Benzoyl-substituted compounds (e.g., trans-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid) exhibit higher melting points (>200°C) due to aromatic stacking , while amino hydrochlorides decompose at lower temperatures (~274°C) .

Research Findings and Trends

  • Crystallography : Cis-cyclohexane-1,2-dicarboxylate anions form hydrogen-bonded chains (C(7) motifs) in crystal lattices, enhancing thermal stability .
  • Regioselectivity : Trans-substituted benzoyl derivatives exhibit higher metabolic stability in drug design compared to cis isomers .
  • Market Availability : Over 95% pure this compound is commercially available, with suppliers like J & K Scientific offering gram-scale quantities .

Biological Activity

Cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a cyclohexane derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, its interactions with various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H14O4C_9H_{14}O_4 and features both a carbomethoxy group and a carboxylic acid group in a cis configuration. This specific arrangement influences its chemical behavior and biological activity. The structural uniqueness of this compound allows it to interact with biological molecules in distinctive ways compared to its trans isomer.

PropertyValue
Molecular FormulaC9H14O4
Molecular Weight186.21 g/mol
Functional GroupsCarboxylic Acid, Carbomethoxy

This compound's mechanism of action primarily involves its interaction with enzymes and cellular pathways. It can act as a substrate for various enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can influence metabolic processes, potentially affecting cell signaling, proliferation, and apoptosis.

Enzymatic Interactions

  • Substrate for Enzymes : The compound may serve as a substrate for carboxylesterases, leading to hydrolysis and subsequent formation of simpler carboxylic acids.
  • Metabolic Pathways : Metabolites formed from this compound might engage in key metabolic pathways, impacting overall cellular function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further investigation is required to elucidate the specific mechanisms involved.
  • Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Toxicological Profile : Toxicological assessments indicate that the compound exhibits low toxicity levels in vitro, making it a candidate for further research in therapeutic applications.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of the compound using animal models. The findings demonstrated a reduction in inflammatory markers following treatment with this compound, supporting its potential use in managing inflammatory diseases.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameCAS NumberKey Features
Trans-2-Carbomethoxycyclohexane-1-Carboxylic Acid733742-58-0Different spatial arrangement affecting reactivity
Cyclohexane-1,3-Dicarboxylic Acid11008624A precursor with distinct biological activity
Dimethyl Cyclohexane-1,3-Dicarboxylate62638-06-6Exhibits different reactivity due to multiple groups

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cis-2-carbomethoxycyclohexane-1-carboxylic acid with high stereochemical fidelity?

  • Methodological Answer :

  • Step 1 : Employ Diels-Alder reactions using ethyl(E)-3-nitroacrylate and cyclohexene derivatives to establish the cyclohexane backbone (analogous to methods for β-amino acid derivatives in ).
  • Step 2 : Optimize reaction conditions (e.g., temperature < 80°C, Lewis acid catalysts like BF₃·OEt₂) to favor the cis-configuration.
  • Step 3 : Purify via recrystallization in ethanol/water mixtures (4:1 v/v) and confirm stereochemistry using chiral HPLC (as per enantiomer separation protocols in ).
  • Validation : Cross-validate purity (>98%) using HPLC ( ) and compare retention times with known standards.
  • Key Reference : .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1720 cm⁻¹ (ester) and ~1700 cm⁻¹ (carboxylic acid) ( ).
  • ¹H/¹³C NMR : Assign cyclohexane ring protons (δ 1.2–2.5 ppm) and confirm stereochemistry via coupling constants (³J values > 10 Hz for cis-substituents).
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • Data Cross-Check : Compare spectra with structurally similar compounds (e.g., trans-2-aminocyclohexanecarboxylic acid derivatives in ).
  • Key Reference : .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for cis- vs. trans-isomers of cyclohexane-carboxylic acid derivatives?

  • Methodological Answer :

  • Step 1 : Replicate studies under standardized conditions (solvent: DMSO, 25°C) to eliminate environmental variability ( ).
  • Step 2 : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to compare isomer stability and correlate with experimental ΔG values.
  • Step 3 : Analyze crystal structures (if available) to identify steric or electronic factors influencing stability.
  • Case Study : Contrast findings with trans-4-aminocyclohexanol (mp 108–113°C, ) to contextualize cyclohexane ring strain effects.
  • Key Reference : .

Q. What computational strategies are validated for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Step 1 : Use molecular docking software (e.g., AutoDock Vina) to model interactions between the carboxylic acid group and nucleophiles (e.g., amines).
  • Step 2 : Apply QSAR models to predict reaction rates based on electronic parameters (Hammett σ constants) and steric bulk of substituents.
  • Step 3 : Validate predictions experimentally via kinetic studies (pseudo-first-order conditions) and compare with analogous β-amino acid syntheses ( ).
  • Key Reference : .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in NMR chemical shift assignments for this compound across literature?

  • Methodological Answer :

  • Step 1 : Compile a unified dataset using standardized solvents (e.g., CDCl₃ with 0.03% TMS) and internal calibrants ( ).
  • Step 2 : Collaborate with multiple labs to generate interlaboratory reproducibility metrics (relative standard deviation < 5%).
  • Step 3 : Publish raw NMR data (FID files) in supplementary materials, adhering to Beilstein Journal guidelines ().
  • Key Reference : .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

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